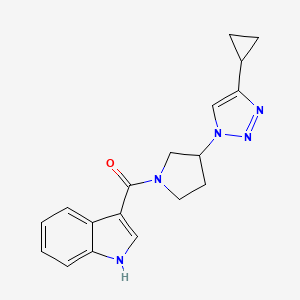![molecular formula C18H20N2O4S B2390955 3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea CAS No. 1797268-61-1](/img/structure/B2390955.png)
3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a tetrahydro-2H-pyran ring, and a thiophen-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a series of reactions, including cyclization and oxidation processes. The tetrahydro-2H-pyran ring is often introduced using a suitable diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to reduce the double bond. The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the fields of oncology and neurology.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
3-(benzo[d][1,3]dioxol-5-yl)-1-(pyrrolidin-2-yl)-1-(thiophen-2-ylmethyl)urea
3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-4-yl)-1-(thiophen-2-ylmethyl)urea
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-13-3-4-16-17(10-13)24-12-23-16)20(11-15-2-1-9-25-15)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDCHLOQUXENCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]pyrazole-3-carboxamide](/img/structure/B2390875.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390876.png)


![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390884.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390886.png)
![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)
